N-(6-nitropyridin-3-yl)acetamide: Accessible via a High-Yield, One-Step Synthesis Protocol
N-(6-nitropyridin-3-yl)acetamide can be synthesized in quantitative yield using a one-step protocol under adapted Vilsmeier conditions, a significant advantage over multi-step syntheses that may be required for other nitropyridine isomers [1]. This high efficiency ensures rapid and cost-effective availability of the compound for research programs.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield (implied near 100%) |
| Comparator Or Baseline | N/A (one-step vs. multi-step synthesis for other isomers) |
| Quantified Difference | One-step vs. multi-step protocol |
| Conditions | Adapted Vilsmeier conditions |
Why This Matters
The high-yield, one-step synthesis reduces both time and cost for procurement or in-house production, making it a more accessible and efficient starting material compared to analogues requiring more complex synthetic routes.
- [1] Smellie, I.A., and Chalmers, B.A. One-step synthesis of N-(6-nitropyridin-3-yl)acetamide in quantitative yield. IUCrData. 2024. Available at: https://ouci.dntb.gov.ua View Source
